2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetophenone derivatives with appropriate reagents. One common method involves the use of trifluoroacetic acid and a Grignard reagent derived from 2-fluoro-4-methylbromobenzene. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro substituents enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-phenylethanone
- 4-(Trifluoroacetyl)toluene
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and fluoro substituents, which impart distinct chemical and physical properties. These substituents enhance its stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
YDVIIOACJUXBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)O)F |
Origin of Product |
United States |
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